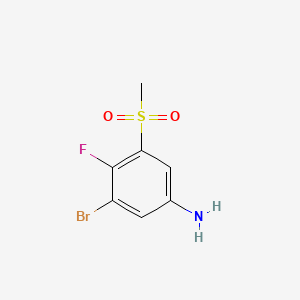

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

Description

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a halogenated aniline derivative featuring a bromine atom at position 3, a fluorine atom at position 4, and a methylsulfonyl group at position 3. The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity. This structural motif is reminiscent of pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), where sulfonyl groups are known to enhance selectivity for cyclooxygenase-2 (COX-2) inhibition .

Its halogen and sulfonyl substituents also make it a candidate for further functionalization in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-bromo-4-fluoro-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-13(11,12)6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDFJLFNPIOAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination

- Starting from substituted aniline or methoxyaniline derivatives, bromination is usually carried out by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane.

- Fluorination can be introduced either by direct fluorination using reagents like potassium fluoride or cesium fluoride or via nucleophilic aromatic substitution on activated intermediates.

For example, the synthesis of related compounds such as 3-bromo-5-fluoro-4-methoxyaniline involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Bromine in acetic acid | Bromine introduced at 3-position |

| Fluorination | Potassium fluoride or CsF | Fluorine introduced at 5-position |

This sequence ensures regioselective substitution guided by the methoxy or amino directing groups.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent (-SO2CH3) can be introduced by:

- Oxidation of methylthio (-SCH3) precursors: Starting from a methylthio-substituted aniline, oxidation with oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) converts the thioether to the sulfone.

- Direct sulfonylation: Reaction of the aromatic ring with methylsulfonyl chloride under Friedel-Crafts conditions or via nucleophilic aromatic substitution if the ring is suitably activated.

This step is often performed after halogenation to avoid interference with the sulfonylation reagents.

Amination and Reduction Steps

- Nitro-substituted intermediates are commonly reduced to the corresponding anilines using reducing agents such as iron powder in acidic media, stannous chloride, or catalytic hydrogenation.

- For example, the reduction of 3-bromo-5-nitro intermediates to 3-bromo-5-amino derivatives has been achieved using iron powder in dilute hydrochloric acid at 70–90°C for over 5 hours, followed by neutralization and filtration to isolate the product.

Representative Multi-Step Synthetic Route

A plausible synthetic pathway to this compound could be summarized as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 4-fluoroaniline | Bromination with Br2 or NBS in acetic acid | Bromination at 3-position |

| 2 | Introduction of methylthio group | Reaction with methylthiolating agent | Methylthio substituent installed at 5-position |

| 3 | Oxidation | Oxidants such as H2O2 or m-CPBA | Converts methylthio to methylsulfonyl group |

| 4 | Nitration (if needed) | HNO3/H2SO4 or milder nitrating agents | Introduces nitro group for later reduction |

| 5 | Reduction | Fe powder in dilute HCl, or catalytic hydrogenation | Converts nitro to amino group |

This sequence is adapted from analogous literature on substituted aniline derivatives and sulfone chemistry.

Detailed Research Findings and Reaction Conditions

Comparative Analysis of Reduction Methods for Amination

Notes on Industrial Scale Preparation

- Industrial routes emphasize high yield, purity, and cost-effectiveness.

- Multi-step sequences are optimized to minimize purification steps.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are tightly controlled.

- For example, acetylation and nitration steps are conducted under controlled temperature to prevent side reactions, as shown in the preparation of related brominated fluoroanilines.

Summary Table: Preparation Methods Overview

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Bromination | Br2 in acetic acid | 3-Bromo substituted intermediate |

| 2 | Fluorination | KF or CsF in DMF or similar | 4-Fluoro substituted intermediate |

| 3 | Methylthio introduction | Methylthiolate salts, inert atmosphere | Methylthio substituted intermediate |

| 4 | Oxidation | H2O2 or m-CPBA, controlled temperature | Methylsulfonyl substituted intermediate |

| 5 | Nitration (optional) | HNO3/H2SO4 or milder nitrating agents | Nitro intermediate |

| 6 | Reduction | Fe powder + dilute HCl, or catalytic hydrogenation | Final aniline product |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic mechanisms.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives suitable for further reactions.

Pharmaceutical Applications

This compound has shown potential in drug discovery and development due to its biological activity. It can be used as an intermediate in the synthesis of pharmaceuticals with therapeutic effects. Preliminary studies suggest that modifications to its structure can enhance binding affinity to various biological targets, including proteins and enzymes.

Table 1: Comparative Binding Affinities

| Compound Name | Binding Affinity (IC50) |

|---|---|

| This compound | TBD |

| Related Compound A | TBD |

| Related Compound B | TBD |

Note: TBD indicates that specific binding affinity data is yet to be disclosed or published.

The mechanism by which this compound exerts its biological effects may involve interaction with key molecular targets, leading to therapeutic outcomes such as anti-inflammatory or antimicrobial effects .

Industrial Applications

In addition to its role in pharmaceuticals, this compound is also used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for creating compounds with specific functionalities required in various industrial processes.

Case Study 1: Drug Development

A study focused on synthesizing derivatives of this compound aimed at developing new anti-inflammatory agents. The derivatives were tested for their efficacy against specific inflammatory markers in vitro, demonstrating promising results that warrant further investigation into their pharmacological profiles.

Case Study 2: Agrochemical Synthesis

Another application involved using this compound as an intermediate for synthesizing agrochemicals. Researchers developed several formulations that included this compound, leading to enhanced efficacy against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological or chemical effects. For example, in drug discovery, it may bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-bromo-4-fluoro-5-(methylsulfonyl)aniline and its analogs:

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups: The methylsulfonyl group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions.

- Halogen Positioning : Bromine at C3 and fluorine at C4 in the target compound create a steric and electronic environment distinct from analogs like 2-Bromo-5-(trifluoromethyl)aniline. Positional differences influence regioselectivity in cross-coupling reactions .

- Anti-Inflammatory Potential: While 4-(methylsulfonyl)aniline derivatives show COX-2 selectivity, the addition of bromine and fluorine in the target compound may modulate binding affinity or metabolic stability .

Biological Activity

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (CAS Number: 1440535-19-2) is an organic compound notable for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrFNO₂S, with a molecular weight of approximately 250.11 g/mol. The compound features a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methylsulfonyl group at the 5-position of the aniline ring. Its solubility in water is reported to be 0.925 mg/ml, which may influence its bioavailability in pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes amidation reactions that yield sulfonamide derivatives, which are crucial in medicinal chemistry. The synthetic pathway can be summarized as follows:

- Starting Materials : Aniline derivatives and appropriate halogenated reagents.

- Reactions : Coupling reactions under controlled conditions to introduce bromine and fluorine substituents.

- Purification : Isolation of the product through crystallization or chromatography.

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. Preliminary studies suggest that modifications in its structure can enhance its binding affinity to various biological targets, including proteins and enzymes.

Table 1: Comparative Binding Affinities

| Compound Name | Binding Affinity (IC50) |

|---|---|

| This compound | TBD |

| Related Compound A | TBD |

| Related Compound B | TBD |

Note: TBD indicates that specific binding affinity data is yet to be disclosed or published.

The mechanism by which this compound exerts its biological effects may involve interaction with key molecular targets. These interactions could modulate enzyme activity or receptor signaling pathways, leading to therapeutic outcomes such as anti-inflammatory or antimicrobial effects .

Case Studies

A recent study investigated the pharmacokinetic properties of similar compounds, highlighting the importance of structural modifications on biological activity. The study found that compounds with a similar framework demonstrated varying degrees of efficacy against specific targets, suggesting that the unique arrangement of functional groups in this compound could influence its therapeutic potential .

Q & A

Q. What are the optimal synthesis routes for 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, and how can intermediates be characterized?

- Methodological Answer : A two-step synthesis is commonly employed. First, bromination and fluorination of a pre-functionalized aniline derivative (e.g., 4-fluoro-5-methylsulfonylaniline) using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in a polar aprotic solvent like DMF. Second, sulfonylation via reaction with methylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methylsulfonyl group . Intermediates Characterization :

- NMR : Bromine and fluorine substituents show distinct deshielding in H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and F-NMR (δ -110 to -120 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks [M+H] at m/z 282 (CHBrFNOS) confirm intermediate structures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- H-NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, F, SOMe) appear as doublets or triplets (δ 7.3–7.9 ppm) due to coupling with fluorine () .

- F-NMR : A singlet at δ -115 ppm confirms para-fluorine absence of splitting .

- IR : Strong absorption bands at 1340 cm (S=O symmetric stretch) and 1150 cm (S=O asymmetric stretch) .

- MS : Molecular ion [M] at m/z 282 with isotopic peaks for bromine (1:1 ratio for Br and Br) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of multiple electron-withdrawing groups in this compound synthesis?

- Methodological Answer :

- Stepwise Functionalization : Introduce bromine first to avoid electrophilic deactivation by the sulfonyl group .

- Protective Groups : Use temporary protection (e.g., acetyl for -NH) during sulfonylation to prevent undesired N-sulfonation .

- Low-Temperature Control : Maintain reactions at 0–5°C to suppress Fries-like rearrangements or over-halogenation .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to the electron-withdrawing effects of the sulfonyl and fluorine groups, which polarize the C-Br bond.

- Reaction Conditions : Use Pd(PPh) (1 mol%) with KCO in THF/water (3:1) at 80°C. The sulfonyl group stabilizes the transition state via resonance .

- Product Applications : Forms biaryl intermediates for kinase inhibitor development .

Q. What computational methods predict the interaction between this compound and biological targets like COX-2?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound’s binding to COX-2’s hydrophobic pocket. The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with IC data from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.